molecular formula C20H18OS B14570866 2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene CAS No. 61541-94-4

2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene

Cat. No.: B14570866
CAS No.: 61541-94-4
M. Wt: 306.4 g/mol
InChI Key: VIZNGTWDXYTIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene is a chemical compound characterized by its unique structure, which includes a naphthalene ring bonded to a phenoxybutenyl group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene typically involves the reaction of naphthalene derivatives with phenoxybutenyl sulfides. One common method includes the use of electrophilic aromatic substitution reactions, where the naphthalene ring undergoes substitution with the phenoxybutenyl sulfide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Phenoxybut-2-en-1-yl)sulfonyl]naphthalene
  • 2-[(4-Phenoxybut-2-en-1-yl)thio]naphthalene

Uniqueness

2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene is unique due to its specific sulfanyl linkage, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61541-94-4

Molecular Formula

C20H18OS

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-phenoxybut-2-enylsulfanyl)naphthalene

InChI

InChI=1S/C20H18OS/c1-2-10-19(11-3-1)21-14-6-7-15-22-20-13-12-17-8-4-5-9-18(17)16-20/h1-13,16H,14-15H2

InChI Key

VIZNGTWDXYTIGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC=CCSC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.